molecular formula C4H9NO2 B3037679 (3S,4S)-4-Aminotetrahydrofuran-3-ol CAS No. 535936-61-9

(3S,4S)-4-Aminotetrahydrofuran-3-ol

Cat. No.: B3037679
CAS No.: 535936-61-9
M. Wt: 103.12 g/mol
InChI Key: HQVKXDYSIGDGSY-IUYQGCFVSA-N
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Description

(3S,4S)-4-Aminotetrahydrofuran-3-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a tetrahydrofuran ring with an amino group at the 4-position and a hydroxyl group at the 3-position, both in the (S) configuration. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Aminotetrahydrofuran-3-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a suitable precursor, such as a ketone or an epoxide, using chiral reducing agents or catalysts. For example, the reduction of a 4-aminotetrahydrofuran-3-one precursor using a chiral borane complex can yield the desired product with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods may include the use of chiral auxiliaries or enzymes to achieve the desired stereochemistry. The process typically involves multiple steps, including the preparation of the precursor, the asymmetric reduction, and subsequent purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Aminotetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or an aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be further reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine .

Scientific Research Applications

(3S,4S)-4-Aminotetrahydrofuran-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-4-Aminotetrahydrofuran-3-ol depends on its specific application. In biological systems, it may act as a substrate or inhibitor of enzymes, interacting with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved vary depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-Aminotetrahydrofuran-3-ol: The enantiomer of (3S,4S)-4-Aminotetrahydrofuran-3-ol, with opposite stereochemistry at the 3 and 4 positions.

    (3S,4R)-4-Aminotetrahydrofuran-3-ol: A diastereomer with different stereochemistry at the 4 position.

    (3R,4S)-4-Aminotetrahydrofuran-3-ol: Another diastereomer with different stereochemistry at the 3 position.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds .

Properties

IUPAC Name

(3S,4S)-4-aminooxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVKXDYSIGDGSY-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535936-61-9
Record name rac-(3R,4R)-4-aminooxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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